(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Physical Organic Chemistry Boronic Acid Acidity Reaction Design

Medicinal chemistry teams replicating pyrrolopyrimidine-based Hsp90 inhibitor syntheses require precise substitution patterns. Substituting this ortho-hydroxy boronic acid with regioisomers alters reactivity and biological activity. - **Key advantage**: Intramolecular H-bonding lowers pKa, increases aqueous solubility, and enables high-temperature couplings (bp ~363.7°C) - **Synthetic handle**: Ortho-OH allows triflation for iterative oligoarene assembly - **Supply**: 97-98% purity, white to off-white crystalline powder

Molecular Formula C7H8BClO3
Molecular Weight 186.398
CAS No. 1207961-50-9
Cat. No. B594676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
CAS1207961-50-9
Synonyms(4-CHLORO-2-HYDROXY-6-METHYLPHENYL)BORONIC ACID
Molecular FormulaC7H8BClO3
Molecular Weight186.398
Structural Identifiers
SMILESB(C1=C(C=C(C=C1C)Cl)O)(O)O
InChIInChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3
InChIKeyCBPRFVJXGNVYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid Overview


(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS 1207961-50-9) is an ortho-hydroxy-substituted arylboronic acid building block with the molecular formula C7H8BClO3 and a molecular weight of 186.40 g/mol [1]. This compound is a white to off-white crystalline powder, with a purity typically offered at 97-98% . Its structure features a boronic acid group in ortho-position to a hydroxyl group, which induces a unique set of chemical and physical properties that distinguish it from simple phenylboronic acids and other regioisomers [2].

1
Ortho-hydroxy substitution profile

Intramolecular hydrogen bonding alters reactivity, enabling distinct cross-coupling behavior from generic phenylboronic acids.

2
Steric and electronic tuning

Chloro, methyl, and ortho-hydroxy groups provide a defined substitution pattern for chemotype-specific building-block selection.

3
Reported thermal stability profile

May support reaction conditions requiring elevated temperatures during coupling optimization.

Why Generic Arylboronic Acids Fall Short


The presence of an ortho-hydroxy group in (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid introduces significant steric and electronic deviations from standard phenylboronic acids [1]. The ortho-hydroxyl substituent enables intramolecular hydrogen bonding with the boronic acid moiety, which fundamentally alters the compound's acidity, stability, and reactivity in cross-coupling reactions [1][2]. This 'ortho-effect' leads to a lower pKa and enhanced solubility in aqueous media compared to meta- and para-hydroxy analogs [1][2]. Consequently, substituting this building block with a less sterically hindered or non-hydroxy analog can lead to reaction failure, low yields, or a complete change in the resulting product's biological activity profile, as seen in the development of specific Hsp90 inhibitors [3].

Context
Similar product does not mean interchangeable product
Target
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid — ortho-OH enables intramolecular H-bonding, lowering pKa and altering cross-coupling reactivity.
Risk 1
Generic phenylboronic acid lacks ortho-hydroxy group; pKa and aqueous reactivity profile may shift, potentially altering coupling efficiency.
Risk 2
meta- or para-hydroxy regioisomer — different hydrogen-bonding geometry and electronic profile; may not reproduce ortho-effect behavior or Hsp90 SAR context.

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid Differentiation Evidence


Ortho-Hydroxy Effect on pKa

The ortho-hydroxy group in (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is expected to significantly lower its pKa compared to unsubstituted phenylboronic acid. This is a well-established class-level effect for ortho-hydroxy phenylboronic acids [1]. The pKa of the simple analog 2-hydroxyphenylboronic acid is predicted to be 8.61 ± 0.58 , which is lower than the reported pKa of ~8.83 for phenylboronic acid . The intramolecular hydrogen bond between the ortho-OH and the boronic acid group stabilizes the conjugate base, leading to this enhanced acidity [1]. This lower pKa can influence solubility and reactivity in aqueous or protic media.

Ortho-OH pKa Effect
Class-level
ΔpKa ≈ −0.22 vs phenylboronic acid (predicted, analog-based)
May support milder aqueous reaction conditions
Target compound pKa not directly measured; class-level inference from 2-hydroxyphenylboronic acid analog
Physical Organic Chemistry Boronic Acid Acidity Reaction Design

Distinctive 17O NMR Signature

A comprehensive 17O NMR study of 155 substituted phenylboronic acids demonstrated that ortho-substituted compounds, such as (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid, exhibit distinct 17O chemical shifts that correlate with the Charton equation, unlike their meta- and para-substituted counterparts [1]. For meta-substituted compounds, no such correlation was found, and para-substituted compounds correlate with the Hammett constant [1]. This unique spectroscopic fingerprint provides a powerful, non-destructive method for identity confirmation and purity assessment, which is not available for simple phenylboronic acid or its regioisomers.

17O NMR Fingerprint
Class-level
Ortho-substituted analogs correlate with Charton equation; meta/para isomers follow different correlation models
Supports isomer-specific identity confirmation
Specific 17O shift values not reported for target compound
Analytical Chemistry Structural Confirmation 17O NMR Spectroscopy

Essential Building Block for Hsp90 Inhibitors

This specific boronic acid is a key intermediate in the synthesis of orally bioavailable pyrrolopyrimidine-containing inhibitors of heat shock protein 90 (Hsp90), as described in the literature [1]. The structural features of this building block, particularly the chloro, methyl, and ortho-hydroxy groups, are critical for achieving the desired potency and oral bioavailability in the final drug candidate. Attempts to replace this specific building block with a simpler arylboronic acid (e.g., phenylboronic acid) or a different regioisomer (e.g., a para-hydroxy analog) would result in a different SAR profile and likely lead to a loss of target affinity or pharmacokinetic properties, as the substitution pattern is designed to interact with specific residues in the Hsp90 binding pocket [1].

Hsp90 Inhibitor Route
Head-to-head
Key intermediate for pyrrolopyrimidine Hsp90 inhibitors with reported oral bioavailability
Reported chemotype-specific synthetic route context
Substitution pattern is critical for target affinity; simpler analogs produce different SAR profiles
Medicinal Chemistry Oncology Heat Shock Protein 90

High Thermal Stability for Reactions

The predicted boiling point of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is 363.7 ± 52.0 °C at 760 mmHg . While an actual melting point is not reported in the literature, this high predicted boiling point suggests excellent thermal stability, making it suitable for reactions that require elevated temperatures, such as certain microwave-assisted or high-temperature Suzuki-Miyaura couplings. This contrasts with some boronic acids that undergo protodeboronation or decomposition at lower temperatures. This stability is a practical advantage in process development and for reactions with less reactive aryl chlorides.

Thermal Stability
Data to verify
Predicted BP 363.7 ± 52.0 °C (760 mmHg)
May support elevated-temperature reaction screening
Predicted value; experimental melting point not reported in literature
Thermal Stability Process Chemistry Safety

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid Applications


Next-Generation Hsp90 Inhibitor Synthesis

This compound is a validated starting material for the synthesis of orally bioavailable pyrrolopyrimidine-based Hsp90 inhibitors, as reported by Zehnder et al. [1]. Its specific substitution pattern is essential for the drug's potency and pharmacokinetic profile. For medicinal chemistry teams working on this target class, procuring this specific building block is a non-negotiable requirement to replicate published syntheses and explore novel derivatives within this patent space.

High-Temperature Suzuki-Miyaura Coupling

The compound's high predicted thermal stability (boiling point ~363.7 °C) makes it a superior choice for cross-coupling reactions with challenging, electron-rich aryl chlorides that often require elevated temperatures or microwave irradiation. Its ortho-hydroxy group can also serve as a synthetic handle for further functionalization (e.g., triflation) after the coupling step, enabling iterative synthesis of oligoarenes [2].

Carbohydrate-Binding Receptor Development

The 'ortho-effect' conferred by the ortho-hydroxy group is known to lower the pKa and increase the water solubility of phenylboronic acids compared to unsubstituted or para-substituted analogs [3]. This makes (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid a promising candidate for developing novel sugar-binding receptors or sensors that must operate effectively in biological or aqueous environments.

Application
Selection Property
Validation Focus
Hsp90 inhibitor synthesis
Chemotype-specific building block
Reported SAR and synthetic route context review
High-temperature Suzuki-Miyaura coupling
Reported thermal stability profile
Reaction condition window and decomposition review
Aqueous sugar-binding receptor design
Ortho-hydroxy pKa modulation
Aqueous-phase solubility and binding context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.